Cas no 213178-97-3 (2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate)

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is a hydrated derivative of the amino acid histidine, featuring an acetamido group at the α-position. This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to histidine, a key residue in enzyme active sites and metal-binding proteins. The hydrate form enhances stability and solubility, making it suitable for experimental applications requiring precise handling. Its imidazole moiety allows for participation in coordination chemistry and proton transfer reactions, while the acetamido modification provides resistance to enzymatic degradation. This product is commonly utilized in peptide synthesis, metalloprotein studies, and as a precursor for specialized derivatives.
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate structure
213178-97-3 structure
Product Name:2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate
CAS No:213178-97-3
MF:C8H13N3O4
MW:215.206521749496
MDL:MFCD00150969
CID:911555
PubChem ID:18668507
Update Time:2025-05-20

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate
    • 2-(Acetylamino)-3-(1H-imidazol-4-yl)propanoic acid hydrate
    • ac-dl-his-oh h2o
    • Ac-DL-His-OH.H2O
    • Ac-DL-His-OH•H2O
    • N-Acetyl-DL-histidine Monohydrate
    • Ac-DL-His-OH
    • Ac-DL-His-OH hydrate
    • Ac-DL-His-OH Monohydrate
    • ACETYL-DL-HISTIDINE H2O
    • ACETYL-DL-HISTIDINE MONOHYDRATE
    • N-Acetylhistidine
    • 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid hydrate
    • N-Acetyl-L-histidine Monohydrate
    • N-Acetyl-DL-histidineMonohydrate
    • 7239AD
    • VZ33072
    • TRA0025606
    • NALPHA-ACETYL-
    • MDL: MFCD00150969
    • Inchi: 1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2
    • InChI Key: PSWSDQRXCOJSFC-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CN=CN1)NC(C)=O)=O.O

Computed Properties

  • Exact Mass: 215.09100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 96.1

Experimental Properties

  • Water Partition Coefficient: almost transparency
  • PSA: 104.31000
  • LogP: -0.13190

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate Pricemore >>

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Additional information on 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Recent Advances in the Study of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid Hydrate (CAS: 213178-97-3)

The compound 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate (CAS: 213178-97-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazole and acetamido functional groups, exhibits unique biochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation.

One of the key areas of investigation has been the role of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate in modulating enzymatic pathways. Researchers have identified its potential as an inhibitor of histidine decarboxylase, an enzyme involved in the production of histamine, a critical mediator in allergic and inflammatory responses. Preliminary in vitro studies have demonstrated that this compound can effectively reduce histamine levels, suggesting its utility in developing novel anti-allergic and anti-inflammatory drugs.

Another significant advancement is the exploration of its structural analogs and derivatives. Recent synthetic efforts have yielded several modified versions of the compound, aimed at enhancing its bioavailability and target specificity. These derivatives have been subjected to rigorous pharmacological testing, with some showing improved efficacy and reduced toxicity profiles. Such developments underscore the compound's versatility and potential for further optimization in drug design.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding mechanisms of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate with its target enzymes. These simulations have revealed key interactions at the atomic level, facilitating a deeper understanding of its inhibitory effects. Such data are invaluable for guiding future synthetic and pharmacological studies.

In conclusion, the ongoing research on 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate highlights its potential as a multifaceted therapeutic agent. The compound's ability to modulate critical biochemical pathways, coupled with its structural adaptability, positions it as a valuable candidate for further development. Future studies should focus on in vivo validation and clinical translation to fully realize its therapeutic promise.

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